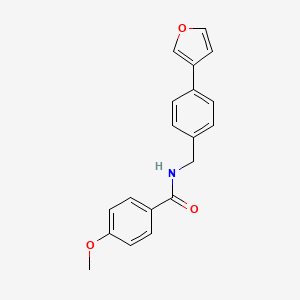

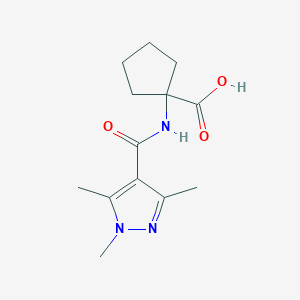

![molecular formula C12H10ClN5O B3010022 3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol CAS No. 333407-55-9](/img/structure/B3010022.png)

3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol

説明

The compound is a derivative of the triazolopyrimidine class . Triazolopyrimidines are a class of compounds that have been studied for their potential uses in various fields, including as reactants in the synthesis of certain biochemical compounds .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been synthesized for use as CDK2 inhibitors . These compounds were designed and synthesized as part of a study into new molecules that could target CDK2 .科学的研究の応用

Energetic Materials

The nitrogen-rich nature of 3-[(2-chlorophenyl)methyl]-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol makes it a promising precursor for energetic compounds. Researchers have synthesized derivatives based on this compound, including monocyclic, bicyclic, and fused-ring structures. These derivatives exhibit potential as high-energy-density materials . Further studies are needed to explore their detonation properties, thermal stability, and sensitivity.

Medicinal Chemistry

Triazoles, including 1,2,3-triazoles, play a crucial role in medicinal chemistry. They serve as building blocks for drug design due to their electron-rich aromatic character. Researchers have explored triazole-containing compounds for their pharmacological activities, such as antiviral, antibacterial, and antifungal properties . Investigating the specific biological effects of our compound could provide valuable insights.

Polymer Materials

In polymer chemistry, triazoles contribute to the design of functional materials. For instance, conjugated porous polymers containing 1,2,3-triazole units have shown remarkable photocatalytic activity . Our compound could be incorporated into polymer matrices to enhance specific properties, such as stability, conductivity, or optical behavior.

Supramolecular Chemistry

Triazoles readily accept protons and metal ions, allowing the formation of supramolecular systems. These interactions include coordinate bonds, hydrogen bonds, π-π stacking, and Van der Waals forces. Researchers have exploited triazoles in constructing host-guest complexes and molecular assemblies . Investigating the supramolecular behavior of our compound could reveal novel applications.

Chemical Biology

Triazoles find applications in chemical biology, particularly in bioconjugation and fluorescent imaging. Their ability to form stable linkages with biomolecules makes them valuable tools for labeling and tracking cellular processes. Researchers have used triazole-based probes for visualizing specific targets within cells . Our compound could be explored for similar applications.

Agriculture

Triazoles have been investigated for their potential in agriculture. They exhibit antifungal properties, making them candidates for crop protection. Researchers have explored triazole derivatives as fungicides and plant growth regulators . Our compound’s antifungal activity warrants further investigation in agricultural contexts.

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the ATP-binding pocket of CDK2, preventing ATP from binding and thus inhibiting the kinase activity of CDK2 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This halts DNA replication and cell division, leading to cell cycle arrest . The compound’s action on CDK2 may also trigger apoptosis, or programmed cell death .

Result of Action

The compound’s inhibition of CDK2 leads to significant cytotoxic activities against certain cancer cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

特性

IUPAC Name |

3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5O/c1-7-14-11-10(12(19)15-7)16-17-18(11)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,14,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVHMIKDKGNAKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=O)N1)N=NN2CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324547 | |

| Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-Chloro-benzyl)-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol | |

CAS RN |

333407-55-9 | |

| Record name | 3-[(2-chlorophenyl)methyl]-5-methyl-6H-triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

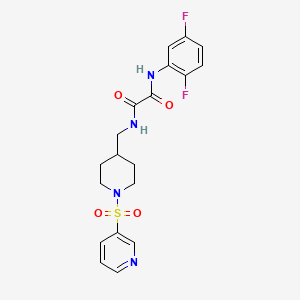

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

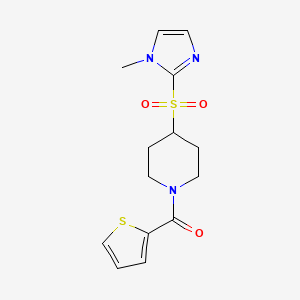

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

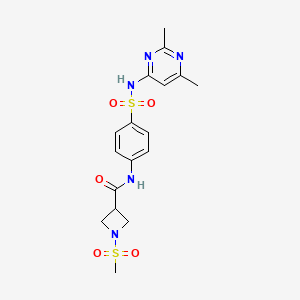

![5-(4-ethylphenyl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B3009944.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![3-((4-phenethyl-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3009950.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B3009951.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B3009957.png)